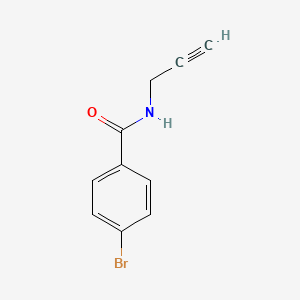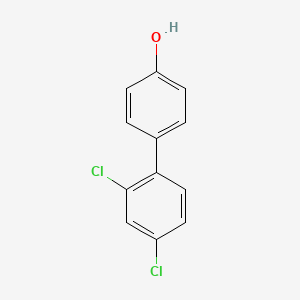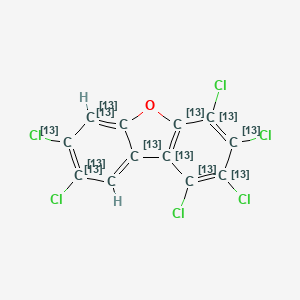
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline is a chemical compound with the molecular formula C15H16N2O2S It is characterized by the presence of a quinoline ring system fused with a sulfonyl group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline typically involves the reaction of 3,4-dihydroquinoline with sulfonyl chloride, followed by the introduction of an aniline group. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, enhancing its inhibitory potency .
類似化合物との比較
Similar Compounds
3,4-Dihydroquinolin-1(2H)-ylsulfonyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.
Quinoline derivatives: Compounds with a quinoline ring system but lacking the sulfonyl and aniline groups.
Aniline derivatives: Compounds with an aniline moiety but different substituents on the aromatic ring.
Uniqueness
4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline is unique due to the combination of the quinoline ring, sulfonyl group, and aniline moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the sulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHUMRFYQYBKIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277979 |
Source


|
| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-89-0 |
Source


|
| Record name | 5455-89-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

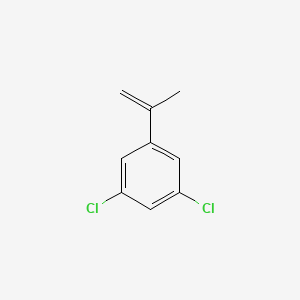
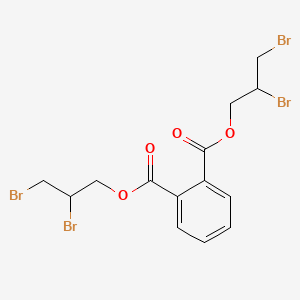

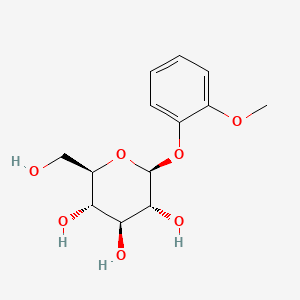
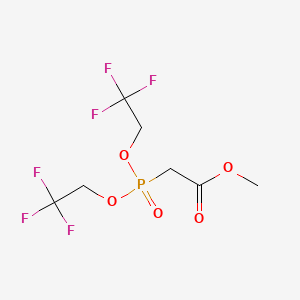
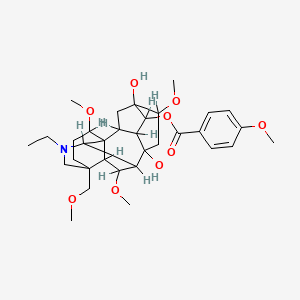
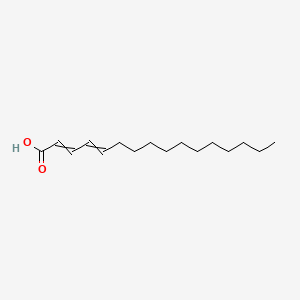
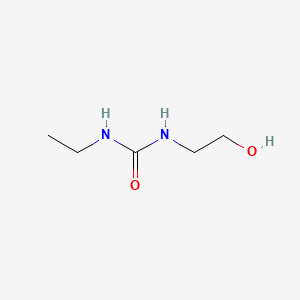
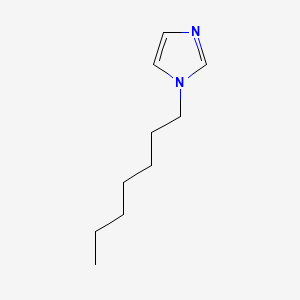
![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)
